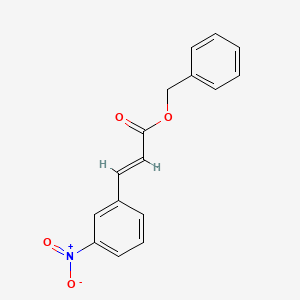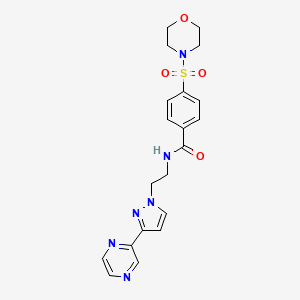
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate, also known as NBMPR, is a potent inhibitor of nucleoside transporters. This compound has been extensively studied in scientific research due to its ability to selectively inhibit the uptake of nucleosides and nucleoside analogs, which are essential for DNA synthesis and cell proliferation.
Mecanismo De Acción
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate selectively inhibits the uptake of nucleosides and nucleoside analogs by binding to the concentrative nucleoside transporter (CNT) and the equilibrative nucleoside transporter (ENT). This binding prevents the transport of nucleosides across the plasma membrane, leading to a decrease in DNA synthesis and cell proliferation. Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate has been shown to be a more potent inhibitor of CNTs than ENTs.
Biochemical and Physiological Effects
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate has been shown to have a variety of biochemical and physiological effects. In cancer cells, Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate inhibits the uptake of nucleoside analogs, such as gemcitabine and cytarabine, leading to decreased DNA synthesis and cell proliferation. This compound has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. In immune cells, Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate has been shown to inhibit the production of cytokines and chemokines, which are essential for immune response. In neurons, Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate has been shown to inhibit the uptake of adenosine, a neuromodulator that regulates neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate in lab experiments is its high potency and selectivity for nucleoside transporters. This allows for precise inhibition of nucleoside uptake and investigation of the role of nucleoside transporters in various biological processes. However, one limitation of using Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate is its potential toxicity and off-target effects. Careful dose optimization and control experiments are necessary to minimize these effects.
Direcciones Futuras
There are several future directions for research on Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate. One area of research is the development of new analogs of Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate with improved potency and selectivity for nucleoside transporters. Another area of research is the investigation of the role of nucleoside transporters in drug resistance and the development of new strategies for overcoming drug resistance in cancer cells. Additionally, the use of Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate in combination with other drugs, such as chemotherapy and radiation therapy, may lead to improved cancer treatment outcomes. Finally, the investigation of the physiological and pathological roles of nucleoside transporters in various tissues and organs may lead to the development of new therapies for a variety of diseases.
Métodos De Síntesis
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate can be synthesized through a multistep synthesis process. The first step involves the preparation of 3-nitrobenzaldehyde, which is then reacted with benzyl acrylate in the presence of a base to form benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate. The final product can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate has been widely used in scientific research to study the role of nucleoside transporters in various biological processes. It has been shown to inhibit the uptake of nucleosides and nucleoside analogs in a variety of cell types, including cancer cells, immune cells, and neurons. This compound has also been used to investigate the mechanisms of drug resistance in cancer cells and to develop new strategies for cancer treatment.
Propiedades
IUPAC Name |
benzyl (E)-3-(3-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-16(21-12-14-5-2-1-3-6-14)10-9-13-7-4-8-15(11-13)17(19)20/h1-11H,12H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOAFKKJIYPRPA-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-phenylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2931397.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide](/img/structure/B2931399.png)

![5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2931405.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2931407.png)

![N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2931409.png)
![N-benzyl-N-ethyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2931411.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2931413.png)

![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2931419.png)

![[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2931421.png)